molecular formula C28H22N2S B4331432 2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE

2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B4331432
M. Wt: 418.6 g/mol
InChI Key: UCNRAHBDNSOFII-UHFFFAOYSA-N
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Description

2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzimidazole core substituted with a fluorenylthio group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorenylthio Group: This step involves the reaction of the benzimidazole derivative with a fluorenylthio reagent, often in the presence of a base such as potassium carbonate.

    Addition of the Phenylethyl Group: The final step is the alkylation of the benzimidazole nitrogen with a phenylethyl halide, typically using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The fluorenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorenylthio group can engage in π-π stacking interactions, while the benzimidazole core can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-fluoren-9-ylthio)-1H-benzimidazole: Lacks the phenylethyl group, which may affect its binding properties and reactivity.

    1-(1-phenylethyl)-1H-benzimidazole: Lacks the fluorenylthio group, which may reduce its potential for π-π stacking interactions.

    2-(9H-fluoren-9-ylthio)-1H-indole: Similar structure but with an indole core instead of benzimidazole, which may alter its biological activity.

Uniqueness

2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is unique due to the combination of its fluorenylthio and phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(9H-fluoren-9-ylsulfanyl)-1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2S/c1-19(20-11-3-2-4-12-20)30-26-18-10-9-17-25(26)29-28(30)31-27-23-15-7-5-13-21(23)22-14-6-8-16-24(22)27/h2-19,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNRAHBDNSOFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2SC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 2
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2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 3
2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 4
2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 5
2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 6
2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE

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